1-Boc-3-(m-tolyl)pyrrolidine
Description
1-Boc-3-(m-tolyl)pyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a meta-tolyl (m-tolyl) substituent at the 3-position. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for targeting receptors like 5-HT1A or enzymes such as caspases .
Properties
IUPAC Name |
tert-butyl 3-(3-methylphenyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-6-5-7-13(10-12)14-8-9-17(11-14)15(18)19-16(2,3)4/h5-7,10,14H,8-9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEJKHCBZVCJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1-Boc-3-(m-tolyl)pyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 3-(m-tolyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial production methods for 1-Boc-3-(m-tolyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Boc-3-(m-tolyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-3-(m-tolyl)pyrrolidine has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Boc-3-(m-tolyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under specific conditions, allowing the free amine to participate in further chemical reactions .
Comparison with Similar Compounds
Core Structure and Substituent Variations
- 1-Boc-3-(m-tolyl)pyrrolidine : Boc-protected pyrrolidine with a meta-tolyl group.
- (R)-(+)-1-Boc-3-aminopyrrolidine: Features an amino (-NH2) group at the 3-position. Molecular weight: 186.25 g/mol .
- 1-N-Boc-3-Cyanopyrrolidine: Contains a cyano (-CN) substituent. Molecular weight: 196.25 g/mol .
- (+/-)-1-Boc-3-hydroxypyrrolidine : Hydroxyl (-OH) group at the 3-position. Molecular weight: 187.24 g/mol .
- (R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine: Benzyl group at the 1-position and Boc-protected amine at the 3-position. Molecular weight: 276.37 g/mol .
- 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine : Bromopyrimidinyloxy substituent at the 3-position. Molecular formula: C13H18BrN3O3 .
Key Differences :
- Electronic Effects : The m-tolyl group (electron-donating methyl) contrasts with electron-withdrawing groups like -CN or heteroaromatic bromopyrimidine .
- Steric Effects : Bulky substituents (e.g., benzyl ) may hinder receptor binding compared to smaller groups like -OH .
Physicochemical Properties
*Estimated based on analogous structures.
Stability and Reactivity
- 1-tert-Butoxycarbonyl-3-pyrrolidone (): Stable under recommended storage conditions, with >95% purity. The ketone group increases reactivity toward nucleophiles compared to m-tolyl derivatives.
- (R)-1-Boc-3-aminomethylpyrrolidine hydrochloride (): Requires protection from moisture and heat due to the labile Boc group and hydrochloride salt form.
Biological Activity
1-Boc-3-(m-tolyl)pyrrolidine is a pyrrolidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological interactions, and relevant research findings.
Chemical Structure and Properties
1-Boc-3-(m-tolyl)pyrrolidine features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a m-tolyl (3-methylphenyl) substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C_{13}H_{17}N O_2, with a molecular weight of approximately 203.28 g/mol. The presence of the m-tolyl group influences its electronic properties, which can affect its reactivity and biological activity.
Synthesis Methods
The synthesis of 1-Boc-3-(m-tolyl)pyrrolidine typically involves several steps, including:
- Formation of the pyrrolidine ring.
- Introduction of the m-tolyl group.
- Protection of the nitrogen atom with a Boc group.
These reactions are crucial for modifying the compound to enhance its biological activity or to create more complex molecules.
Antidepressant Potential
Research indicates that compounds structurally related to 1-Boc-3-(m-tolyl)pyrrolidine may exhibit antidepressant properties. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
Binding Affinities and Mechanisms
Studies have employed techniques such as molecular docking and kinetic assays to investigate the binding affinities of 1-Boc-3-(m-tolyl)pyrrolidine with various biological targets. These studies are essential for understanding how the compound interacts with specific receptors and enzymes, potentially leading to therapeutic applications in treating neurological disorders .
Comparative Analysis with Related Compounds
To contextualize the biological activity of 1-Boc-3-(m-tolyl)pyrrolidine, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 3-Methylpyrrolidine | Pyrrolidine ring with a methyl group | Simpler structure, less steric hindrance |
| N-Boc-pyrrolidine | Pyrrolidine with a Boc group at nitrogen | Commonly used as an intermediate in organic synthesis |
| 1-Boc-3-(p-tolyl)pyrrolidine | Similar to m-tolyl variant | Different electronic properties due to para position |
| 5-Oxopyrrolidine | Contains an oxo group at position 5 | Exhibits different reactivity and potential biological activity |
The unique electronic characteristics imparted by the m-tolyl group in 1-Boc-3-(m-tolyl)pyrrolidine may enhance its interaction with biological targets compared to its analogs.
Case Studies and Research Findings
Recent studies have highlighted various aspects of 1-Boc-3-(m-tolyl)pyrrolidine's biological activity:
- Antitumor Activity : Similar pyrrolidine derivatives have shown potential as antitumor agents by inhibiting cell proliferation in cancer cell lines through mechanisms involving folate receptor interactions .
- Neuroprotective Effects : Research on sigma receptor ligands has indicated that compounds like 1-Boc-3-(m-tolyl)pyrrolidine may possess neuroprotective properties, suggesting possible applications in treating neurodegenerative diseases .
- Mechanisms of Action : Investigations into the compound's mechanism reveal that it may inhibit specific enzymes involved in neurotransmitter metabolism, thereby influencing mood and cognitive functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
